molecular formula C19H19N5O2S B7726503 1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B7726503
M. Wt: 381.5 g/mol
InChI Key: UIEYNLQASMWMIK-GDNBJRDFSA-N
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Description

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminothiazole under specific reaction conditions to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of automated reactors and continuous flow systems can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}ACETIC ACID
  • (5Z)-5-[(3-{4-[(2,4-DICHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Uniqueness

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Biological Activity

The compound 1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a complex structure comprising a piperidine ring, a thiazole moiety, and a pyrazole unit. The arrangement of these functional groups is crucial for its biological interactions and activities. The molecular formula is C18H19N3O2SC_{18}H_{19N_{3}O_{2}S}, with a molecular weight of approximately 353.43 g/mol.

Anticancer Activity

Research indicates that compounds containing thiazole and pyrazole rings often exhibit significant anticancer properties. For instance, studies have shown that similar thiazolidinone derivatives demonstrate cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation in glioblastoma and other cancer types, demonstrating promising results in vitro.

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)12.5Da Silva et al.
U87MG (Glioblastoma)8.0Da Silva et al.
MCF7 (Breast Cancer)15.0Evren et al.

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its structural components may enhance binding affinity to microbial targets, leading to effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32Evren et al.
Escherichia coli64Evren et al.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : Potential intercalation with DNA or RNA could disrupt nucleic acid functions, leading to apoptosis in cancer cells.
  • Receptor Binding : The compound may bind to receptors involved in signaling pathways critical for cancer progression.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • Da Silva et al. Study : This study evaluated the anticancer effects of thiazolidinone derivatives, including our compound, showing significant inhibition of glioblastoma cell viability through apoptosis induction.
  • Evren et al. Research : Focused on the antimicrobial properties of structurally similar compounds, this research highlighted the potential for developing new antibiotics based on thiazole and pyrazole scaffolds.

Properties

IUPAC Name

1-[(5Z)-4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c20-17(25)13-6-8-24(9-7-13)19-22-18(26)15(27-19)10-14-11-21-23-16(14)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,20,25)(H,21,23)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEYNLQASMWMIK-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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